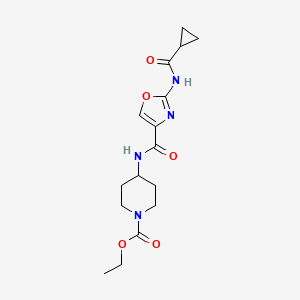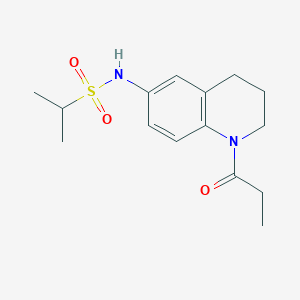
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3,4-dimethoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3,4-dimethoxyphenyl)acetamide (N-BTHQ-DMP) is a novel synthetic compound that has been studied for its potential applications in scientific research. N-BTHQ-DMP is a derivative of tetrahydroquinoline (THQ), a naturally occurring alkaloid found in a variety of plants. N-BTHQ-DMP has been shown to possess a variety of biological activities, such as anti-inflammatory, anti-tumor, and anti-bacterial effects. Furthermore, N-BTHQ-DMP has been studied for its potential applications in the fields of drug design, drug delivery, and gene therapy.
Mécanisme D'action
The exact mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3,4-dimethoxyphenyl)acetamide is not yet fully understood; however, it is believed to act by binding to proteins in cells and modulating their activity. Specifically, this compound has been shown to bind to certain receptors on the cell surface, such as the G-protein coupled receptor (GPCR), which plays a role in cell signaling. This compound has also been shown to interact with other proteins, such as enzymes, which can alter the activity of these proteins and lead to a variety of biological effects.
Biochemical and Physiological Effects
This compound has been shown to possess a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound has anti-inflammatory, anti-tumor, and anti-bacterial effects. In addition, this compound has been shown to modulate the activity of certain proteins, such as GPCRs, which can lead to a variety of biological effects.
Avantages Et Limitations Des Expériences En Laboratoire
The use of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3,4-dimethoxyphenyl)acetamide in scientific research has both advantages and limitations. On the one hand, this compound is a novel compound with a wide range of biological activities, making it a useful tool for studying a variety of biological processes. On the other hand, this compound is a synthetic compound, which makes it difficult to obtain in large quantities and can lead to variability in results due to batch-to-batch differences.
Orientations Futures
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3,4-dimethoxyphenyl)acetamide has a wide range of potential applications in scientific research and drug development. Future research should focus on elucidating the exact mechanism of action of this compound and further investigating its potential applications in drug design, drug delivery, and gene therapy. In addition, further studies should be conducted to identify potential side effects and toxicities associated with this compound. Finally, further research should be conducted to develop improved synthetic methods for the production of this compound in order to increase its availability for research and drug development.
Méthodes De Synthèse
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3,4-dimethoxyphenyl)acetamide can be synthesized via a two-step process. The first step involves the condensation of 4-chlorophenylacetic acid with benzaldehyde to form the intermediate product N-(4-chlorophenyl)-2-(3,4-dimethoxyphenyl)acetamide (N-CP-DMP). The second step involves the reaction of N-CP-DMP with 1-benzoyl-1,2,3,4-tetrahydroquinoline (BTHQ) to yield this compound.
Applications De Recherche Scientifique
N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(3,4-dimethoxyphenyl)acetamide has been studied for its potential applications in scientific research. It has been shown to possess a variety of biological activities, such as anti-inflammatory, anti-tumor, and anti-bacterial effects. Furthermore, this compound has been studied for its potential applications in the fields of drug design, drug delivery, and gene therapy.
Propriétés
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-2-(3,4-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2O4/c1-31-23-13-10-18(15-24(23)32-2)16-25(29)27-21-11-12-22-20(17-21)9-6-14-28(22)26(30)19-7-4-3-5-8-19/h3-5,7-8,10-13,15,17H,6,9,14,16H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLOQDQXPFDCPKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,5-dimethyl-2-[2-(4-methylbenzenesulfonamido)benzamido]thiophene-3-carboxamide](/img/structure/B6495687.png)
![ethyl 2-amino-4-(2,4-dichlorophenyl)-7-methyl-5-oxo-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B6495689.png)
![ethyl 2-{1-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]piperidine-4-amido}-1,3-thiazole-4-carboxylate](/img/structure/B6495690.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-1-[6-(1H-imidazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B6495698.png)
![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-4-(propan-2-yloxy)benzamide](/img/structure/B6495699.png)
![N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide](/img/structure/B6495712.png)
![N-(5-chloro-2-methoxyphenyl)-2-acetamido-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-5-carboxamide](/img/structure/B6495716.png)
![N-[5-(4-methyl-1,2,3-thiadiazole-5-carbonyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl]cyclopropanecarboxamide](/img/structure/B6495718.png)
![N-[5-(1-methanesulfonylpiperidine-4-carbonyl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl]cyclopropanecarboxamide](/img/structure/B6495726.png)
![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide](/img/structure/B6495735.png)


![4-fluoro-N-[(4-hydroxyoxan-4-yl)methyl]benzamide](/img/structure/B6495761.png)
